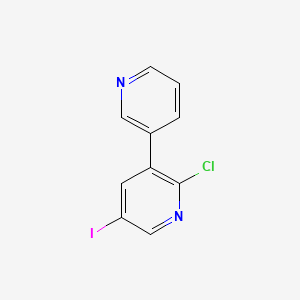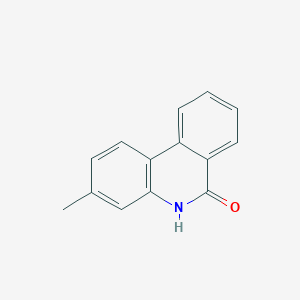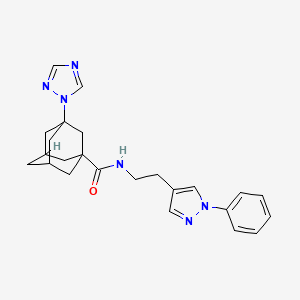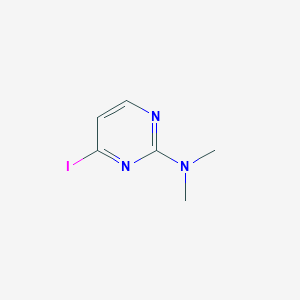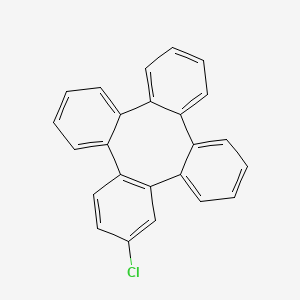
2-Chlorotetraphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorotetraphenylene is a derivative of tetraphenylene, a polycyclic aromatic hydrocarbon This compound is characterized by the substitution of a chlorine atom at the second position of the tetraphenylene structure Tetraphenylenes are known for their unique saddle-shaped geometry, which imparts interesting chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chlorotetraphenylene can be synthesized through a chlorination reaction of tetraphenylene. One common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction typically proceeds in the presence of a catalyst such as gold(III) chloride (AuCl3) and a solvent like dichloroethane (DCE). The reaction mixture is stirred at room temperature for a short period before being heated to around 80°C for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinating agents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chlorotetraphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized tetraphenylenes, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chlorotetraphenylene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 2-Chlorotetraphenylene involves its interaction with molecular targets through its aromatic system and the chlorine substituent. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding. These interactions influence its reactivity and potential biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Chloronaphthalene: Another chlorinated aromatic compound with similar electronic properties but a simpler structure.
Tetraphenylene: The parent compound without the chlorine substituent, which has different reactivity and applications.
Other Chlorinated Polycyclic Aromatics: Compounds like 1-chloropyrene and 2-chlorofluorene share some chemical properties with 2-Chlorotetraphenylene.
Uniqueness: this compound stands out due to its unique saddle-shaped geometry and the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its stability make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H15Cl |
|---|---|
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
2-chlorotetraphenylene |
InChI |
InChI=1S/C24H15Cl/c25-16-13-14-23-21-11-4-3-9-19(21)17-7-1-2-8-18(17)20-10-5-6-12-22(20)24(23)15-16/h1-15H |
InChI-Schlüssel |
ATOYFQNWKLVJAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C5=CC=CC=C25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
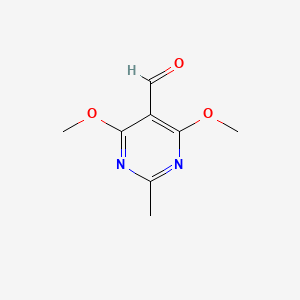
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)

![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
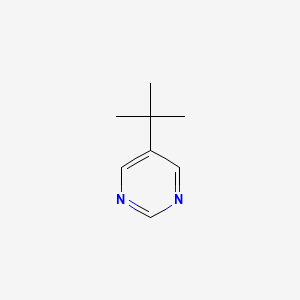
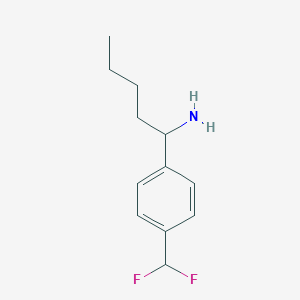
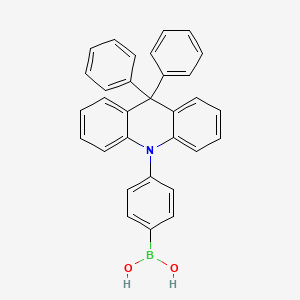
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
